molecular formula C9H9FO2 B14030002 3-Fluoro-4-methoxy-2-methylbenzaldehyde

3-Fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No.: B14030002
M. Wt: 168.16 g/mol
InChI Key: BTVUABYWQKIQIS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-methylbenzaldehyde (: 1234846-31-1 ) is a fluorinated aromatic aldehyde with the molecular formula C 9 H 9 FO 2 and a molecular weight of 168.17 g/mol . This compound is designed for use as a key chemical building block in organic synthesis and pharmaceutical research. Its structure incorporates three distinct functional groups: an aldehyde, a fluoro substituent, and a methoxy group, all arranged around a benzene ring with an additional methyl group . This specific arrangement makes it a valuable and versatile precursor for the synthesis of more complex molecules. The primary research value of this compound lies in its application as an intermediate in medicinal chemistry and drug discovery projects. The reactive aldehyde group can undergo various transformations, including condensation and reduction reactions, to generate novel chemical libraries. The presence of the fluorine atom is of particular interest, as it can significantly influence the metabolic stability, lipophilicity, and binding affinity of resultant candidate molecules . As such, researchers utilize this compound in the exploration of new therapeutic agents and in the study of structure-activity relationships (SAR). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-7(5-11)3-4-8(12-2)9(6)10/h3-5H,1-2H3

InChI Key

BTVUABYWQKIQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)C=O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Commonly used precursors include fluorinated methylphenols or fluorinated anisoles (methoxybenzenes) substituted with methyl groups.
  • For example, 3-fluoro-2-methylphenol or 3-fluoro-2-methylanisole can serve as starting points for methoxylation and formylation steps.

Key Functional Group Transformations

  • Methoxylation: Introduction of the methoxy group at the 4-position (para to the methyl group) is typically achieved by methylation of a hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Formylation: The aldehyde group is introduced via electrophilic aromatic substitution, commonly through Vilsmeier–Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), or via metal-halogen exchange followed by formylation with DMF.
  • Fluorination: Selective fluorination at the 3-position can be achieved either by starting from fluorinated precursors or by nucleophilic aromatic substitution (SNAr) reactions on activated aromatic systems.

Detailed Preparation Methods and Conditions

Method Based on Fluorinated Methylphenol Precursor

  • Step 1: Methoxylation

    • Starting from 3-fluoro-2-methylphenol, the phenolic hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
    • Typical reaction temperature: room temperature to 60°C.
    • Solvent: acetone or dimethylformamide.
    • Outcome: 3-fluoro-4-methoxy-2-methylbenzene intermediate.
  • Step 2: Formylation

    • The methoxylated intermediate undergoes formylation at the 1-position using the Vilsmeier–Haack reaction.
    • Reagents: DMF and POCl3.
    • Temperature: 0–5°C initially, then warmed to 60–80°C.
    • Reaction time: 3–6 hours.
    • Workup involves quenching with water and extraction with organic solvents.
    • Yield: moderate to good (50–80%).

Alternative Metal-Halogen Exchange and Formylation Route

  • Step 1: Halogenation
    • Prepare 3-fluoro-4-halogenated-2-methylbenzene (e.g., bromide) via selective halogenation.
  • Step 2: Metal-Halogen Exchange
    • Treat the halogenated intermediate with an organometallic reagent such as butyllithium or isopropylmagnesium chloride at low temperature (around −78°C to 0°C) to form the arylmetal intermediate.
  • Step 3: Formylation
    • React the arylmetal intermediate with DMF to introduce the formyl group.
    • Temperature control is critical to prevent side reactions.
  • Step 4: Workup and Purification
    • Typical purification by crystallization or column chromatography.
    • Yields reported up to 90% in similar systems.

Industrial Considerations

  • Continuous flow reactors and optimized solvent systems (e.g., toluene, cyclohexane) are employed to improve yield and scalability.
  • Use of single solvents is preferred to reduce costs and simplify purification.
  • Reaction pressures around 200 psi (1400 kPa) and temperatures near 60°C have been reported for analogous fluorinated benzaldehydes, maintaining reaction times of approximately 18–20 hours for optimal conversion.
  • Purification often involves aqueous washes, drying over magnesium sulfate, and vacuum distillation to remove residual solvents and byproducts.

Research Outcomes and Data Tables

Reaction Yields and Conditions Summary

Step Reaction Conditions Yield (%) Notes
Methoxylation Methyl iodide, K2CO3, acetone, 25–60°C 75–85 High selectivity for methoxy group
Formylation (Vilsmeier–Haack) DMF, POCl3, 0–5°C to 60–80°C, 3–6 h 60–80 Requires careful temperature control
Metal-Halogen Exchange + Formylation n-BuLi or i-PrMgCl, DMF, −78°C to 0°C Up to 90 High yield but requires cryogenic conditions
Purification Crystallization, vacuum distillation Removes residual solvents and impurities

Comparative Data on Similar Fluorinated Benzaldehydes

Compound Molecular Weight (g/mol) Yield (%) Key Notes
This compound 168.17 60–85 Synthesized via methoxylation + formylation
4-Fluoro-3-methylbenzaldehyde 138.14 67–87 Similar synthetic approach, used as reference

Perspectives from Varied Sources

  • Patent literature emphasizes the importance of solvent choice and reaction pressure in optimizing yields for fluorinated benzaldehydes, recommending single solvent systems like cyclohexane or toluene to reduce costs and simplify purification.
  • Academic studies highlight the regioselectivity challenges due to competing directing effects of fluorine (meta-directing) and methoxy (ortho/para-directing) groups, suggesting computational modeling and careful temperature control to favor desired substitution patterns.
  • Industrial processes often employ metal-halogen exchange followed by formylation for high yield and purity, although cryogenic conditions may limit scalability unless optimized.

The preparation of this compound involves strategic introduction of fluorine, methoxy, and methyl substituents on a benzene ring, culminating in formylation to install the aldehyde group. The most common and reliable methods include:

  • Methoxylation of 3-fluoro-2-methylphenol followed by Vilsmeier–Haack formylation.
  • Metal-halogen exchange of halogenated intermediates with organometallic reagents followed by DMF formylation.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for high yield and regioselectivity. Industrial methods favor single solvent systems and controlled pressure to enhance efficiency and reduce costs. The compound's synthesis is well-documented in patent literature and supported by research data, making these methods authoritative for academic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methoxy-2-methylbenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups can affect the compound’s lipophilicity and steric properties, impacting its behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Fluoro-4-methoxy-2-methylbenzaldehyde 3-F, 4-OCH₃, 2-CH₃ C₁₀H₁₁FO₂ ~182.19* Not listed Hypothesized use in drug intermediates
3-Fluoro-4-methoxybenzaldehyde 3-F, 4-OCH₃ C₈H₇FO₃ 170.13 351-54-2 Precursor for bioactive molecules
4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-OCHF₂, 3-OCH₃ C₉H₈F₂O₃ 188.13 151103-08-1 High log S (-2.3), moderate BBB permeability
2-Trifluoromethoxy-4-methoxybenzaldehyde 2-OCF₃, 4-OCH₃ C₉H₇F₃O₃ 220.15 886503-52-2 Potential agrochemical intermediate
4-(3-Fluoro-4-methoxyphenyl)benzaldehyde Biphenyl structure with F, OCH₃ C₁₄H₁₁FO₂ 230.20 716344-20-6 High-cost specialty chemical ($240/g)

*Estimated based on structural similarity.

Physicochemical Properties

  • The trifluoromethoxy derivative (C₉H₇F₃O₃) likely has higher lipophilicity due to the -OCF₃ group, enhancing membrane permeability but reducing aqueous solubility . The absence of a methyl group in 3-fluoro-4-methoxybenzaldehyde (C₈H₇FO₃) results in a lower molecular weight (170.13 vs. ~182.19), which may improve metabolic stability .

Commercial Availability and Cost

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 16401-62) is priced at ¥13,000/g (≥97% purity) .
  • Biphenyl analogs (e.g., CAS 716344-20-6) range from $240–$960/g, reflecting complex synthesis and niche applications .
  • The methylated target compound is likely more expensive than non-methylated analogs due to additional synthetic steps.

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